molecular formula C13H14N2O4S B7429172 N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide

N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide

Cat. No.: B7429172
M. Wt: 294.33 g/mol
InChI Key: IVKUXHCXILDSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-13(16)10-4-3-5-12(6-10)20(17,18)15-7-11-8-19-9-14-11/h3-6,8-9,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKUXHCXILDSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can inhibit certain enzymes, leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.